molecular formula C13H15ClN2OS B1393823 5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1219905-40-4

5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Cat. No.: B1393823
CAS No.: 1219905-40-4
M. Wt: 282.79 g/mol
InChI Key: COMYMLWHTZXCSC-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C13H15ClN2OS and its molecular weight is 282.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes . Additionally, this compound may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, this compound may modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that thiazole derivatives, including this compound, exhibit stable biochemical activity over time . Degradation products may form under certain conditions, potentially affecting cellular function . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . Higher doses may lead to toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, thiazole derivatives have been shown to affect the activity of enzymes involved in carbohydrate and lipid metabolism . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters and binding proteins, affecting its localization and accumulation . For example, thiazole derivatives have been reported to be transported across cell membranes by specific transporters . Understanding the transport and distribution of this compound can provide insights into its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-4-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-8-10(14)4-5-11-12(8)16-13(18-11)15-7-9-3-2-6-17-9/h4-5,9H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMYMLWHTZXCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NCC3CCCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
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5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
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5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
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5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.